![molecular formula C15H12F6N2O2S B2798269 Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797096-21-9](/img/structure/B2798269.png)

Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

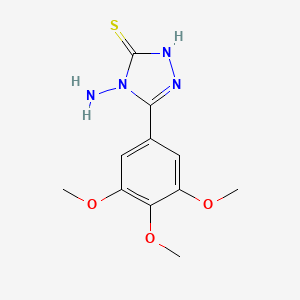

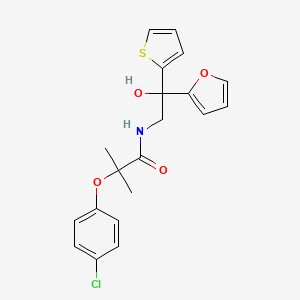

Ethyl 2-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms . The compound also contains a phenyl group substituted with two trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The thiazole ring provides a heterocyclic core, while the trifluoromethyl groups add significant electron-withdrawing character . The ethyl carboxylate group is a common functional group in organic chemistry, often involved in esterification reactions .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be quite diverse due to the presence of several reactive sites. For instance, the amino group attached to the phenyl ring could potentially undergo reactions with electrophiles . The thiazole ring might also participate in various reactions, especially if activated by suitable catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the trifluoromethyl groups is likely to increase the compound’s lipophilicity, which could influence its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Synthetic Approaches

A variety of synthetic methodologies have been developed to create derivatives of ethyl 2-aminothiazole-5-carboxylates, showcasing the versatility of these compounds in chemical synthesis. For instance, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives have been synthesized through interactions with different chemical entities, demonstrating the compounds' roles in forming structurally diverse molecules with intricate hydrogen bonding patterns and potential for further chemical transformations (Lynch & Mcclenaghan, 2004).

Reactions and Derivatives

The research also delves into the reactions of ethyl 2-aminothiazole-5-carboxylates with various reagents, leading to the synthesis of novel heterocyclic compounds. These reactions are significant for the development of new chemical entities with potential applications in drug discovery and materials science. Notably, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the compounds' utility in generating diverse molecular architectures (Mohamed, 2021).

Potential Applications

Material Science

In the realm of materials science, the corrosion inhibition efficiency of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate on AA6061 alloy in hydrochloric acid media has been studied, indicating its potential as a corrosion inhibitor. This suggests applications in protecting metals from corrosion, which is crucial for their longevity and integrity in various industrial settings (Raviprabha & Bhat, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)anilino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F6N2O2S/c1-3-25-12(24)11-7(2)22-13(26-11)23-10-5-8(14(16,17)18)4-9(6-10)15(19,20)21/h4-6H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHSTNZRQQSDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)

![2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2798187.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2798191.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)

![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)

![1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2798203.png)

![5-(2-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)

![N~6~-cyclopentyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)